5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-fluorobenzoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-fluorobenzoate hydrochloride typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 1-naphthylamine with a suitable alkylating agent to form 2-(1-naphthalenyl)pentylamine.
Dimethylation: The intermediate is then subjected to dimethylation using dimethyl sulfate or a similar reagent to introduce the dimethylamino group.
Esterification: The final step involves the esterification of the dimethylamino intermediate with 4-fluorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate or naphthalenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have applications in studying biological processes or as a probe in biochemical assays.
Medicine: Potential therapeutic applications could include its use as a drug candidate or in drug delivery systems.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-fluorobenzoate hydrochloride would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further research and characterization.
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl benzoate hydrochloride
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-chlorobenzoate hydrochloride
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-methylbenzoate hydrochloride
Uniqueness
The presence of the 4-fluorobenzoate group in 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-fluorobenzoate hydrochloride imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
119585-20-5 |
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Molecular Formula |
C24H27ClFNO2 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
[5-(dimethylamino)-2-naphthalen-1-ylpentyl] 4-fluorobenzoate;hydrochloride |
InChI |
InChI=1S/C24H26FNO2.ClH/c1-26(2)16-6-9-20(17-28-24(27)19-12-14-21(25)15-13-19)23-11-5-8-18-7-3-4-10-22(18)23;/h3-5,7-8,10-15,20H,6,9,16-17H2,1-2H3;1H |
InChI Key |
IPGHNLCEXGANIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(COC(=O)C1=CC=C(C=C1)F)C2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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